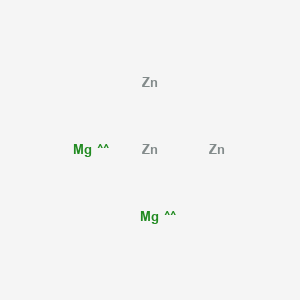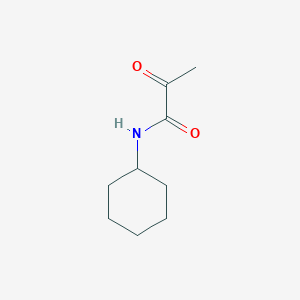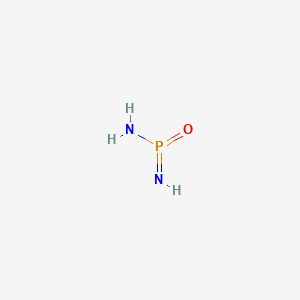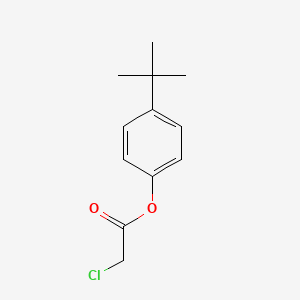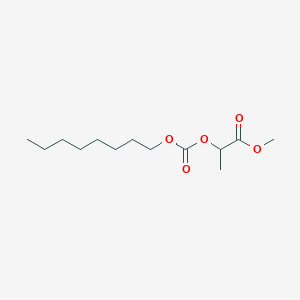
2-Octyloxycarbonyloxy-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyloxycarbonyloxy-propionic acid methyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes an octyl group, a carbonyloxy group, and a propionic acid methyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyloxycarbonyloxy-propionic acid methyl ester typically involves the esterification of propionic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3CH2COOH+CH3OH→CH3CH2COOCH3+H2O
In this reaction, propionic acid (CH₃CH₂COOH) reacts with methanol (CH₃OH) to form the ester (CH₃CH₂COOCH₃) and water (H₂O). The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
2-Octyloxycarbonyloxy-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Propionic acid and methanol.
Reduction: Propanol.
Transesterification: A different ester and alcohol depending on the reactants used.
科学的研究の応用
2-Octyloxycarbonyloxy-propionic acid methyl ester has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other industrial products.
作用機序
The mechanism of action of 2-Octyloxycarbonyloxy-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
類似化合物との比較
2-Octyloxycarbonyloxy-propionic acid methyl ester can be compared with other similar esters such as:
Ethyl propionate: Similar structure but with an ethyl group instead of an octyl group.
Methyl butanoate: Similar structure but with a butanoic acid moiety instead of a propionic acid moiety.
Octyl acetate: Similar structure but with an acetate moiety instead of a propionic acid moiety.
These compounds share similar chemical properties and reactivity but differ in their specific structures and applications
特性
CAS番号 |
5456-15-5 |
|---|---|
分子式 |
C13H24O5 |
分子量 |
260.33 g/mol |
IUPAC名 |
methyl 2-octoxycarbonyloxypropanoate |
InChI |
InChI=1S/C13H24O5/c1-4-5-6-7-8-9-10-17-13(15)18-11(2)12(14)16-3/h11H,4-10H2,1-3H3 |
InChIキー |
MUGPSIWYLPIMOR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)OC(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


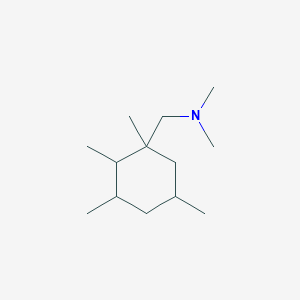


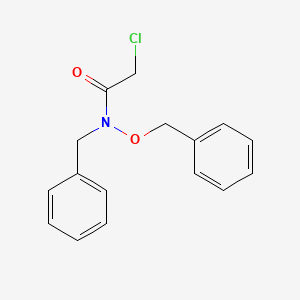

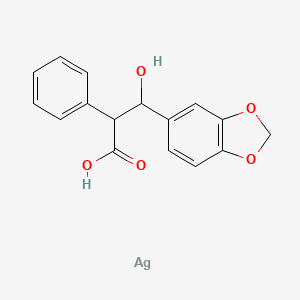
![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
